REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#N)=[CH:4][C:3]=1[CH3:10].[CH2:11]([Mg]Br)[CH3:12].Cl.[O:16]1CCOCC1>>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([C:6](=[O:16])[CH2:11][CH3:12])=[CH:4][C:3]=1[CH3:10]
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Name
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|
Quantity
|
24.7 g
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Type
|
reactant
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Smiles
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BrC1=C(C=C(C#N)C=C1)C
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Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
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O1CCOCC1
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Name
|
|
Quantity
|
124 mL
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Type
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reactant
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Smiles
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C(C)[Mg]Br
|
Name
|
|
Quantity
|
250 mL
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Type
|
reactant
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Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
stirred for 4 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the medium is then warmed to room temperature
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Type
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EXTRACTION
|
Details
|
extracted with a water/ether mixture
|
Type
|
CUSTOM
|
Details
|
A white solid is obtained after trituration from heptane (m=14.5 g, Y=52%)
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=C(C=C1)C(CC)=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |